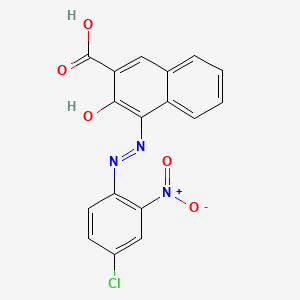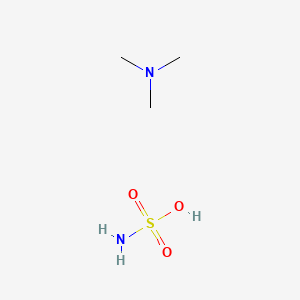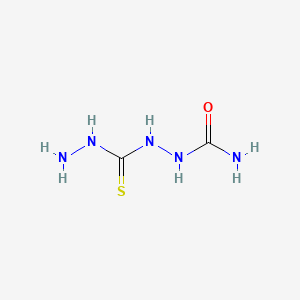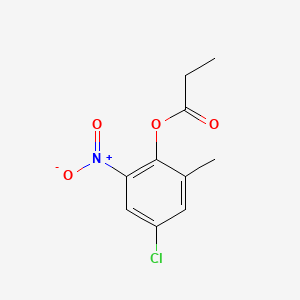
4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid is an organic compound known for its vibrant color and is commonly used as a dye. This compound belongs to the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound is notable for its stability and intense coloration, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium hydroxide or primary amines in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Reduction: 4-((4-Amino-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid.
Substitution: 4-((4-Hydroxy-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid.
Oxidation: 4-((4-Chloro-2-nitrophenyl)azo)-3-oxo-2-naphthoic acid.
Applications De Recherche Scientifique
4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions, leading to the formation of aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, altering their activity. The hydroxyl and nitro groups also contribute to the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Bromo-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid
- 4-((4-Methyl-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid
- 4-((4-Methoxy-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid
Uniqueness
4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid is unique due to the presence of the chloro group, which enhances its electron-withdrawing properties, leading to increased stability and distinct coloration. This makes it particularly valuable in applications requiring long-lasting and intense dyes.
Propriétés
Numéro CAS |
72011-11-1 |
|---|---|
Formule moléculaire |
C17H10ClN3O5 |
Poids moléculaire |
371.7 g/mol |
Nom IUPAC |
4-[(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H10ClN3O5/c18-10-5-6-13(14(8-10)21(25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)22)17(23)24/h1-8,22H,(H,23,24) |
Clé InChI |
VNYYTZFSRNZNFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)



